molecular formula C14H14BrClN2O2S B15241639 tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

Cat. No.: B15241639
M. Wt: 389.7 g/mol
InChI Key: ZJFMGGNRSMXGKA-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, a thiazole ring, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamate moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is unique due to the presence of both bromine and chlorine atoms in the thiazole ring, along with the phenylcarbamate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H14BrClN2O2S

Molecular Weight

389.7 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate

InChI

InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3

InChI Key

ZJFMGGNRSMXGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br

Origin of Product

United States

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